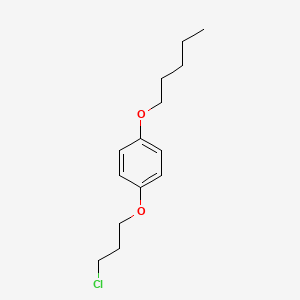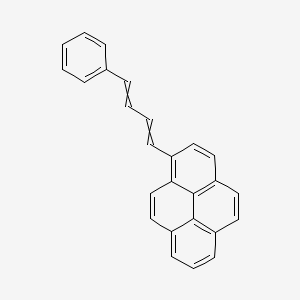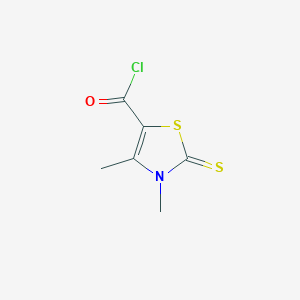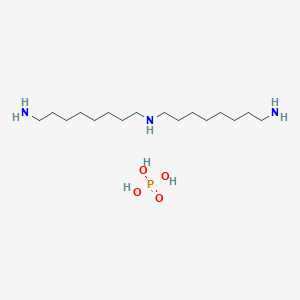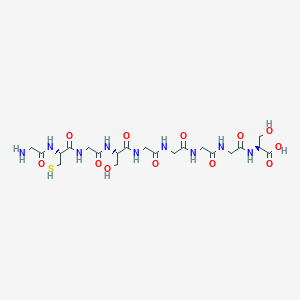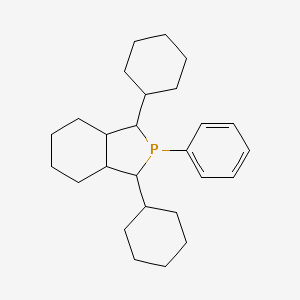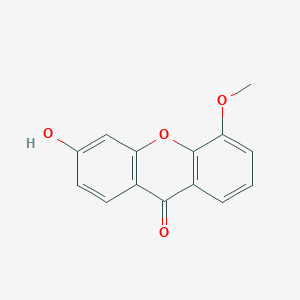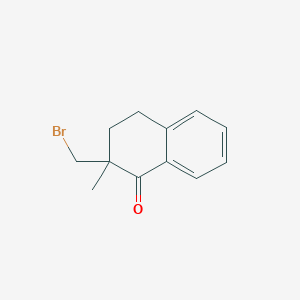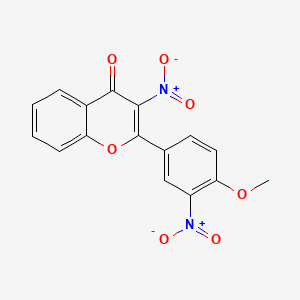
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- is an organic compound with the molecular formula C6H13NO4. This compound is characterized by the presence of a nitro group, two methoxy groups, and a methyl group attached to a propane backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2R) designation indicates the specific configuration of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- typically involves the nitration of a suitable precursor. One common method is the nitration of 1,1-dimethoxy-2-methylpropane using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of advanced catalytic systems can also enhance the efficiency of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1-dimethoxy-2-methyl-3-amino-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The (2R) configuration plays a crucial role in determining the compound’s stereospecific interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Propane, 1,1-dimethoxy-2-methyl-: Lacks the nitro group, resulting in different chemical properties and reactivity.
Propane, 1,2-dimethoxy-: Has methoxy groups at different positions, leading to variations in its chemical behavior.
Propane, 1,1-dimethoxy-2-methyl-3-amino-:
Uniqueness
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- is unique due to the presence of the nitro group and its specific (2R) configuration
Propiedades
Número CAS |
518038-28-3 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R)-1,1-dimethoxy-2-methyl-3-nitropropane |
InChI |
InChI=1S/C6H13NO4/c1-5(4-7(8)9)6(10-2)11-3/h5-6H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
WUOPUSBGTJGRPA-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canónico |
CC(C[N+](=O)[O-])C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
